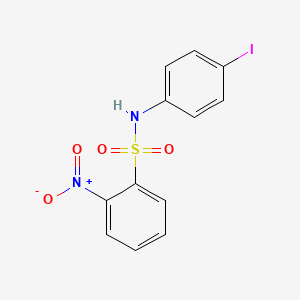

N-(4-iodophenyl)-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-iodophenyl)-2-nitrobenzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(4-iodophenyl)-β-alanine derivatives and their cyclization products have been synthesized2. However, the specific synthesis process for “N-(4-iodophenyl)-2-nitrobenzenesulfonamide” is not readily available in the sources I found.Molecular Structure Analysis

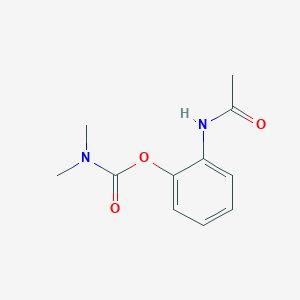

The molecular structure of “N-(4-iodophenyl)-2-nitrobenzenesulfonamide” is not explicitly mentioned in the sources I found. However, similar compounds such as “N-(4-Iodophenyl)acetamide” and “N-(4-Iodophenyl)benzamide” have been studied34.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(4-iodophenyl)-2-nitrobenzenesulfonamide”. However, studies have been conducted on the chemical reactions of similar compounds256.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-iodophenyl)-2-nitrobenzenesulfonamide” are not explicitly mentioned in the sources I found. However, similar compounds such as “N-(4-Iodophenyl)acetamide” have been studied10.Scientific Research Applications

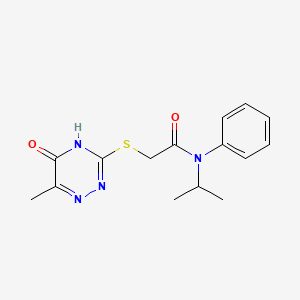

Versatile Tool for Secondary Amine Synthesis

N-(4-iodophenyl)-2-nitrobenzenesulfonamide and related compounds are used in the preparation of secondary amines. For instance, 2- and 4-nitrobenzenesulfonamides, easily derived from primary amines, can undergo alkylation to yield N-alkylated sulfonamides. These can be converted into secondary amines through deprotection via Meisenheimer complexes, highlighting their role in versatile amine synthesis (Fukuyama et al., 1995).

Characterization and Computational Studies

A compound similar to N-(4-iodophenyl)-2-nitrobenzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized using SCXRD studies and other spectroscopic tools. This study provides insights into the structure, electronic properties, and interaction potential of such compounds, aiding in the understanding of their chemical behavior (Murthy et al., 2018).

Electrochemical Applications

Nitrobenzenesulfonamides, including those similar to N-(4-iodophenyl)-2-nitrobenzenesulfonamide, have been studied in electrochemical contexts. For instance, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide was reported. This study contributes to the understanding of electrochemical reduction processes and the potential applications of these compounds in electrochemistry (Zanoni & Stradiotto, 1991).

Safety And Hazards

The safety and hazards of “N-(4-iodophenyl)-2-nitrobenzenesulfonamide” are not explicitly mentioned in the sources I found. However, safety data sheets for similar compounds are available1112.

Future Directions

The future directions for research on “N-(4-iodophenyl)-2-nitrobenzenesulfonamide” are not explicitly mentioned in the sources I found. However, research on similar compounds suggests potential applications in neurodegenerative disorders1314.

Please note that this analysis is based on the limited information available and may not fully cover “N-(4-iodophenyl)-2-nitrobenzenesulfonamide”. For a comprehensive analysis, more specific and detailed studies would be needed.

properties

IUPAC Name |

N-(4-iodophenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAPIPKJZHGVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)-2-nitrobenzenesulfonamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)

![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)

![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)

![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)

![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione](/img/structure/B2947220.png)